molecular formula C9H7NO2S2 B15349527 S-1,3-Benzothiazol-2-yl O-methyl carbonothioate CAS No. 54420-79-0

S-1,3-Benzothiazol-2-yl O-methyl carbonothioate

Cat. No.: B15349527
CAS No.: 54420-79-0
M. Wt: 225.3 g/mol
InChI Key: WFHLJEXNRBLUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-1,3-Benzothiazol-2-yl O-methyl carbonothioate: is a chemical compound belonging to the benzothiazole family, characterized by its unique structure and diverse applications in scientific research and industry. This compound is known for its potential use in various fields, including chemistry, biology, medicine, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3-benzothiazole and O-methyl carbonothioate as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature, pressure, and catalysts to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to maintain quality and consistency.

  • Purification: The final product undergoes purification processes to remove any impurities and ensure its purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can also be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different chemical and physical properties.

  • Reduced Products: Reduced forms of the compound, which can exhibit different reactivity.

  • Substituted Products: Substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry: S-1,3-Benzothiazol-2-yl O-methyl carbonothioate is used as a building block in organic synthesis, contributing to the development of new chemical compounds. Biology: Medicine: It is explored for its medicinal properties, such as antimicrobial and anti-inflammatory activities. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which S-1,3-Benzothiazol-2-yl O-methyl carbonothioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Benzothiazole: A closely related compound with similar structural features.

  • 2-Methylbenzothiazole: Another benzothiazole derivative with a methyl group at the 2-position.

  • Benzothiazol-2-ylamine: A compound with an amino group attached to the benzothiazole ring.

This comprehensive overview highlights the significance of S-1,3-Benzothiazol-2-yl O-methyl carbonothioate in various scientific and industrial contexts. Its unique properties and diverse applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

CAS No.

54420-79-0

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

methyl 1,3-benzothiazol-2-ylsulfanylformate

InChI

InChI=1S/C9H7NO2S2/c1-12-9(11)14-8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3

InChI Key

WFHLJEXNRBLUBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.